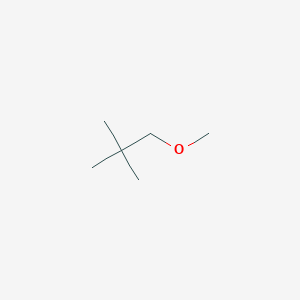
Propane, 1-methoxy-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1-methoxy-2,2-dimethyl-, also known as tert-butyl methyl ether (MTBE), is a colorless, flammable liquid that is widely used as a fuel additive to increase the octane rating of gasoline. MTBE is produced by the reaction of isobutylene and methanol in the presence of a catalyst. Despite its widespread use, MTBE has been the subject of controversy due to its potential health and environmental effects.
Mécanisme D'action
The mechanism of action of MTBE is not well understood. It is believed to act as a central nervous system depressant, but its exact mode of action is unclear.
Effets Biochimiques Et Physiologiques
MTBE has been shown to cause a range of biochemical and physiological effects in laboratory animals. These effects include liver and kidney damage, changes in blood chemistry, and alterations in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
MTBE is commonly used as a solvent in laboratory experiments due to its high solubility in water and organic solvents. However, its potential health and environmental effects make it a less desirable solvent compared to other alternatives.
Orientations Futures
Future research on MTBE should focus on developing safer and more sustainable alternatives to its use as a fuel additive and solvent. Additionally, further studies are needed to fully understand the potential health and environmental effects of MTBE and its byproducts.
Méthodes De Synthèse
The synthesis of MTBE involves the reaction of isobutylene and methanol in the presence of a catalyst, typically sulfuric acid or ion exchange resin. The reaction produces MTBE and water as byproducts. The process is typically carried out in a batch reactor or a continuous flow reactor.
Applications De Recherche Scientifique
MTBE has been the subject of extensive scientific research due to its potential health and environmental effects. Studies have investigated the toxicity of MTBE, its effects on air and water quality, and its potential as a groundwater contaminant.
Propriétés
Numéro CAS |
1118-00-9 |
|---|---|
Nom du produit |
Propane, 1-methoxy-2,2-dimethyl- |
Formule moléculaire |
C6H14O |
Poids moléculaire |
102.17 g/mol |
Nom IUPAC |
1-methoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C6H14O/c1-6(2,3)5-7-4/h5H2,1-4H3 |
Clé InChI |
JILHZKWLEAKYRC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC |
SMILES canonique |
CC(C)(C)COC |
Autres numéros CAS |
1118-00-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)
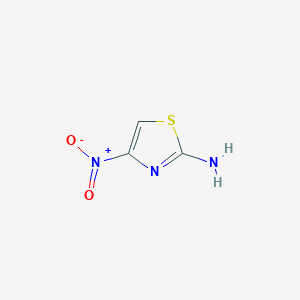
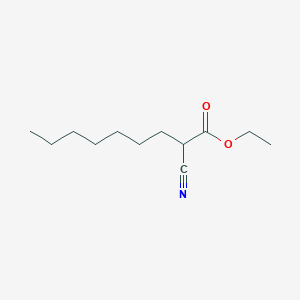
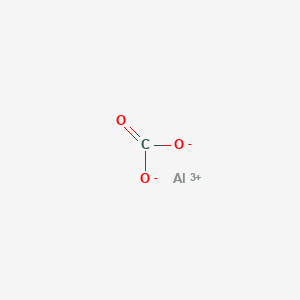
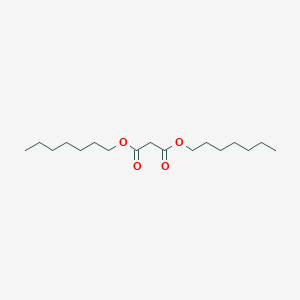
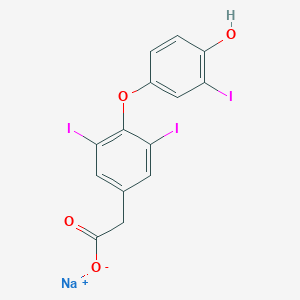
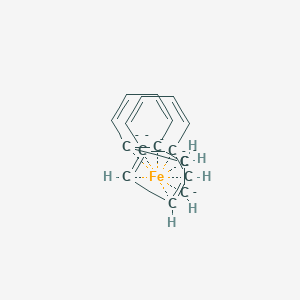
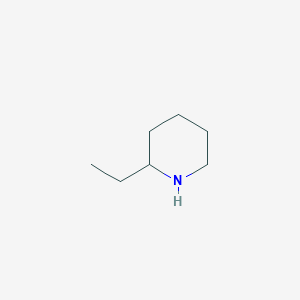
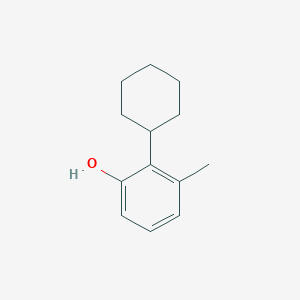
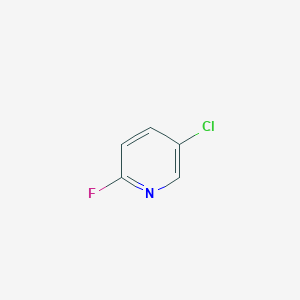
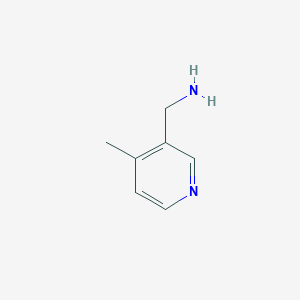
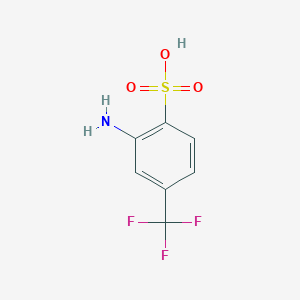
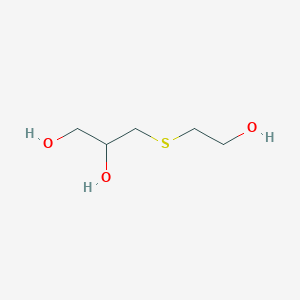
![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)